"4-Amino-N,N-diethyl-2-methyl-benzamide" chemical structure
"4-Amino-N,N-diethyl-2-methyl-benzamide" chemical structure
An In-depth Technical Guide to 4-Amino-N,N-diethyl-2-methyl-benzamide: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 4-Amino-N,N-diethyl-2-methyl-benzamide, a substituted benzamide with potential applications in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to propose robust synthetic pathways, predict a detailed spectroscopic profile, and hypothesize potential biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for the synthesis, characterization, and evaluation of this and similar novel chemical entities.
Introduction and Physicochemical Properties
Substituted benzamides are a well-established class of compounds with a broad spectrum of pharmacological activities, including antipsychotic, antiemetic, and antidepressant effects.[1][2] The specific substitution pattern on the aromatic ring and the amide nitrogen significantly influences the biological activity. 4-Amino-N,N-diethyl-2-methyl-benzamide incorporates several key structural motifs: a 4-amino group, a 2-methyl group, and an N,N-diethylamide. While this precise combination is not extensively documented, its constituent parts suggest a rich potential for biological interaction. This guide aims to provide a predictive yet scientifically grounded resource for researchers interested in this molecule.
Table 1: Predicted Physicochemical Properties of 4-Amino-N,N-diethyl-2-methyl-benzamide
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 4-amino-N,N-diethyl-2-methylbenzamide |
| Predicted XLogP3 | ~1.5 - 2.5 (Estimated based on similar structures) |
| Hydrogen Bond Donors | 1 (from the amino group) |
| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and amino nitrogen) |
| Rotatable Bonds | 3 |
Proposed Synthetic Pathways
The synthesis of 4-Amino-N,N-diethyl-2-methyl-benzamide can be approached through several reliable methods common in organic synthesis. The key is the formation of the amide bond, which can be achieved either by activating the carboxylic acid precursor or by starting with a pre-formed amide and modifying the aromatic ring. Below are two proposed, robust synthetic routes.
Pathway 1: Amidation of 4-Amino-2-methylbenzoic Acid
This is a classical and highly versatile approach that begins with the synthesis of the key intermediate, 4-amino-2-methylbenzoic acid, followed by amide bond formation.
Caption: Synthetic workflow for Pathway 1.
Step 1: Synthesis of 4-Amino-2-methylbenzoic Acid
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To a solution of 2-methyl-4-nitrobenzoic acid (1.0 eq) in ethanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm) or use a hydrogen balloon.
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-2-methylbenzoic acid, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Amino-N,N-diethyl-2-methyl-benzamide
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Suspend 4-amino-2-methylbenzoic acid (1.0 eq) in an inert solvent like dichloromethane (DCM) or toluene.
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Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at 0 °C.
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Reflux the mixture for 2-3 hours until the starting material is consumed.
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Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 4-amino-2-methylbenzoyl chloride.
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Dissolve the crude acid chloride in fresh, anhydrous DCM and cool to 0 °C.
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Add a solution of diethylamine (2.5 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM dropwise.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target compound.
Pathway 2: Mitsunobu Reaction
The Mitsunobu reaction offers a milder, one-pot alternative for the direct conversion of a carboxylic acid to an amide, avoiding the need for an acid chloride intermediate.[3]
Caption: Synthetic workflow for Pathway 2.
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Dissolve 4-amino-2-methylbenzoic acid (1.0 eq), triphenylphosphine (1.2 eq), and diethylamine (1.2 eq) in an anhydrous solvent such as toluene or THF at room temperature.[3]
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Stir the mixture for 10 minutes.
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Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise to the solution.
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Heat the reaction mixture to reflux and stir overnight (approximately 18 hours).
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash with 1M NaOH and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to afford the desired benzamide.[3]
Predictive Spectroscopic Profile
The structural confirmation of 4-Amino-N,N-diethyl-2-methyl-benzamide would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, a predictive profile can be constructed.[4][5][6]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (δ 6.5-7.5 ppm). A doublet for the proton at C5, a doublet of doublets for the proton at C6, and a singlet/narrow doublet for the proton at C3. Amino Group: A broad singlet for the -NH₂ protons (δ 4.0-5.5 ppm). N,N-diethyl Group: Due to restricted rotation around the C-N amide bond, two distinct broad signals for the methylene (-CH₂) protons (δ ~3.2 and ~3.5 ppm) and two distinct broad signals for the methyl (-CH₃) protons (δ ~1.1 and ~1.2 ppm).[5][7] Methyl Group: A singlet for the aryl-CH₃ group (δ ~2.2-2.4 ppm). |
| ¹³C NMR | Carbonyl Carbon: A signal in the range of δ 168-172 ppm. Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm). N,N-diethyl Group: Two signals for the methylene carbons (δ ~39 and ~43 ppm) and two signals for the methyl carbons (δ ~13 and ~14 ppm). Methyl Carbon: A signal for the aryl-CH₃ group (δ ~18-22 ppm). |
| IR Spectroscopy | N-H Stretch: Two bands for the primary amine in the range of 3300-3500 cm⁻¹. C=O Stretch: A strong absorption band for the amide carbonyl around 1630-1650 cm⁻¹. C-N Stretch: A band in the region of 1200-1350 cm⁻¹. C-H Stretch (aliphatic): Bands in the range of 2850-3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 206.14). Fragmentation: Characteristic fragmentation patterns including the loss of ethyl groups and cleavage at the amide bond. |
Hypothesized Biological Activity and Therapeutic Potential
The structural features of 4-Amino-N,N-diethyl-2-methyl-benzamide suggest several potential avenues for biological activity, drawing parallels from existing pharmacologically active benzamides.
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CNS Activity: Many substituted benzamides act as dopamine D2 receptor antagonists and are used as antipsychotics and antiemetics.[1] The specific substitution pattern of the target molecule could modulate its affinity and selectivity for dopamine and serotonin receptors, warranting investigation for potential neuroleptic or antidepressant properties.[2]
-
Antimicrobial and Antifungal Activity: 4-Aminobenzoic acid (PABA) is a precursor in the folate synthesis pathway in many microorganisms. Derivatives of 4-aminobenzoic acid have been shown to possess antibacterial and antifungal properties.[8][9] The title compound could potentially act as an antimicrobial agent.
-
Anticancer Potential: Certain benzamide derivatives have been investigated as tyrosine kinase inhibitors, a class of targeted cancer therapies.[10] The 4-aminobenzamide scaffold could serve as a linker or pharmacophore in the design of new kinase inhibitors.[11]
Proposed Biological Screening Workflow
A logical, tiered approach is recommended to efficiently evaluate the biological potential of this novel compound.
Caption: Tiered workflow for biological screening.
Conclusion
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